2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one and related compounds involves several steps and techniques. One efficient method for synthesizing benzoxazinones includes a cascade synthesis involving the coupling of o-halophenols and 2-halo-amides, catalyzed by copper (Chen, Shen, & Bao, 2009). Other approaches include the synthesis of 4H-1,2-benzoxazines with electron-withdrawing substituents, highlighting the versatility in functionalizing the benzoxazine ring (Nakamura, Uchiyama, & Ohwada, 2003).

Molecular Structure Analysis

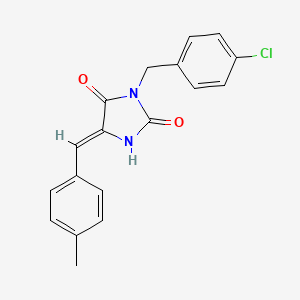

The molecular structure of benzoxazinones, including 2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one, is characterized by its heterocyclic nature and the presence of various substituents, which can influence its chemical behavior and interactions. Studies involving similar compounds provide insights into the structural aspects of these molecules (Gabriele et al., 2006).

Chemical Reactions and Properties

Benzoxazinones are reactive intermediates and can undergo various chemical transformations. For example, the synthesis of phenyl-substituted benzoxazines involves intermediates that can lead to a variety of derivatives, showing the compound's chemical versatility (Banzatti, Heidempergher, & Melloni, 1983). Additionally, benzoxazinones can be used as precursors in the synthesis of other functionalized compounds, as demonstrated by various research studies.

Aplicaciones Científicas De Investigación

Herbicidal Properties : A study by Hamprecht, Würzer, and Witschel (2004) explored the effects of fluorine substitution in herbicides, specifically in 2-phenyl-4H-3,1-benzoxazin-4-one compounds like bentranil. They found that introducing fluorine atoms can significantly alter herbicidal properties, with 'fluorobentranil' showing promising broad-leaf activity and selectivity in crops like rice, cereals, and maize (Hamprecht, Würzer, & Witschel, 2004).

Synthesis of NK1 Receptor Antagonist Aprepitant : Brands et al. (2003) described an efficient synthesis of Aprepitant, a NK1 receptor antagonist, where a key step involved the use of a fluorophenyl morpholine derivative. This synthesis process highlighted the importance of fluorinated compounds in the development of medically significant drugs (Brands et al., 2003).

Antitumor Properties : Hutchinson et al. (2001) synthesized a series of mono- and difluorinated benzothiazoles, including 2-(4-fluorophenyl) derivatives, and tested them for cytotoxicity against various cancer cell lines. They found potent cytotoxic activity in specific human breast cancer cell lines, indicating the potential of fluorinated benzothiazoles in cancer treatment (Hutchinson et al., 2001).

Intracellular Calcium Activity : Bourlot et al. (1998) investigated substituted 1,4-benzoxazines with an amino side chain at the 2-position for their activity on intracellular calcium. They found that compounds with a homoveratrylamino moiety, possibly including fluorophenyl derivatives, exhibited superior potency (Bourlot et al., 1998).

Fluorescent Probe Sensing : Tanaka et al. (2001) developed benzoxazole and benzothiazole analogs, including fluorophenyl derivatives, as fluorescent probes for sensing magnesium and zinc cations. These probes were sensitive to pH changes, showing potential applications in chemical sensing (Tanaka et al., 2001).

Synthesis of Fluorinated Heterocycles : Zhao et al. (2015) described the synthesis of fluorinated 4H-3,1-benzoxazines through the electrophilic fluorocyclization of olefinic amides. This method is notable for its mild conditions and functional group tolerance, highlighting the versatility of fluorinated compounds in chemical synthesis (Zhao et al., 2015).

Synthesis of Antibacterial Agents : Holla, Bhat, and Shetty (2003) focused on synthesizing new molecules with antibacterial properties, using fluorophenyl groups as key pharmacophores. This research demonstrates the significance of fluorinated compounds in developing new antibacterial drugs (Holla, Bhat, & Shetty, 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-8-methyl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-9-3-2-4-12-13(9)17-14(19-15(12)18)10-5-7-11(16)8-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBFXQWBKYND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)

![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)

![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)

![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)

![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)

![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)